![molecular formula C7H11N3O2 B2611644 MEthyl 4-(1,2,3-triazol-2-yl)butanoate CAS No. 2288709-41-9](/img/structure/B2611644.png)
MEthyl 4-(1,2,3-triazol-2-yl)butanoate
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Description
Molecular Structure Analysis
The molecular formula of MEthyl 4-(1,2,3-triazol-2-yl)butanoate is C7H11N3O2 . The InChI key is NUVWDUKVKVHUHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
MEthyl 4-(1,2,3-triazol-2-yl)butanoate has a molecular weight of 169.18 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Click Chemistry and Drug Discovery
1,2,3-Triazoles are privileged structural motifs in drug discovery due to their synthetic versatility and biological relevance. The “click chemistry” approach, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows efficient synthesis of 1,2,3-triazoles. Researchers have successfully incorporated this scaffold into various drug candidates . For instance, the antiproliferative agent 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent activity against MV4-11 cells .
Organocatalysis and Synthetic Methodology
1,2,3-Triazoles participate in organocatalytic reactions, enabling the synthesis of complex molecules. Researchers have developed methodologies for constructing triazole-containing frameworks, often exploiting strain-promoted azide-alkyne cycloaddition (SPAAC) or metal-catalyzed 1,3-dipolar cycloaddition .
Antimicrobial and Antiviral Activities
Several 1,2,3-triazole derivatives exhibit promising antimicrobial and antiviral properties. For example, compounds like (1,4-disubstituted-1,2,3-triazol)-2′-methyl-but-2′-enylphosphonate have demonstrated efficacy against microbial pathogens . Additionally, computational studies suggest that certain 1,2,3-triazoles could serve as acetylcholinesterase (AChE) binders, potentially aiding in neurodegenerative disease research .
properties
IUPAC Name |
methyl 4-(triazol-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)3-2-6-10-8-4-5-9-10/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWDUKVKVHUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1N=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MEthyl 4-(1,2,3-triazol-2-yl)butanoate |
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